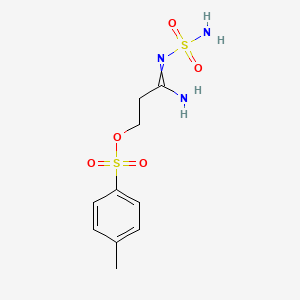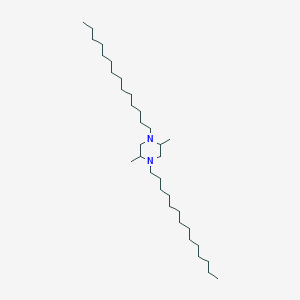![molecular formula C10H14 B14328637 1-Methylidenespiro[3.5]non-6-ene CAS No. 106813-75-6](/img/structure/B14328637.png)
1-Methylidenespiro[3.5]non-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidenespiro[3.5]non-6-ene is a spiro compound characterized by a unique structure where two cyclic rings are fused at a common carbon atom. This compound is of interest due to its unique conformational features, structural complexity, and rigidity, making it a promising candidate in various fields of chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylidenespiro[3.5]non-6-ene typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through the Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methylidenespiro[3.5]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the spiro structure.
Scientific Research Applications
1-Methylidenespiro[3.5]non-6-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Methylidenespiro[3.5]non-6-ene involves its interaction with molecular targets through its unique spiro structure. This interaction can influence various molecular pathways, depending on the specific application. For example, in drug discovery, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spiro structure and have biological activities, including diuretic and antiandrogenic properties.
Indeno[1,2-b]quinoxalines: These spiro compounds are used in drug discovery due to their structural complexity and biological activities.
Uniqueness
1-Methylidenespiro[3.5]non-6-ene is unique due to its specific spiro structure, which provides distinct conformational features and rigidity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
106813-75-6 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
3-methylidenespiro[3.5]non-7-ene |
InChI |
InChI=1S/C10H14/c1-9-5-8-10(9)6-3-2-4-7-10/h2-3H,1,4-8H2 |
InChI Key |
XEYSFVZNPRPYFX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC12CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
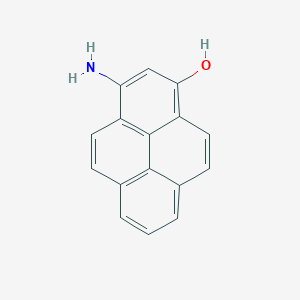
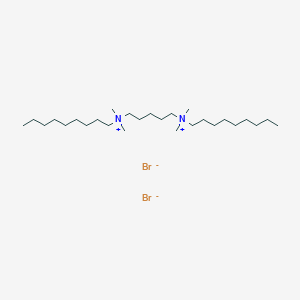
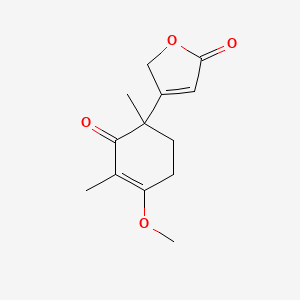

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)

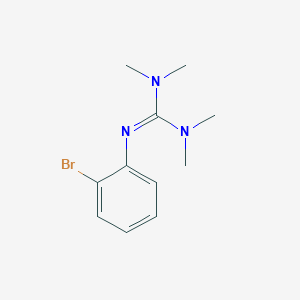
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
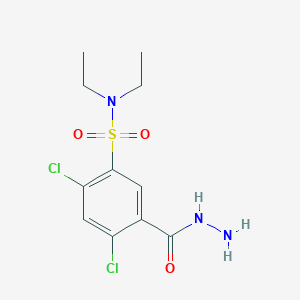
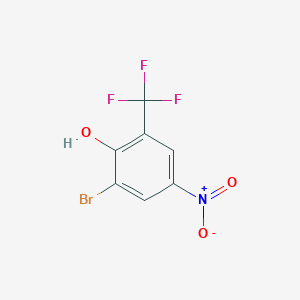
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
